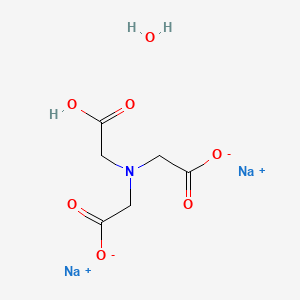
Disodium nitrilotriacetate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium nitrilotriacetate monohydrate is a chemical compound with the formula C₆H₇NO₆Na₂·H₂O. It is a derivative of nitrilotriacetic acid, which is a colorless solid. This compound is widely used as a chelating agent, meaning it can form stable complexes with metal ions such as calcium, copper, and iron .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium nitrilotriacetate monohydrate is synthesized from nitrilotriacetic acid. The production involves the neutralization of nitrilotriacetic acid with sodium hydroxide, followed by crystallization to obtain the monohydrate form .
Industrial Production Methods: Industrial production of nitrilotriacetic acid, the precursor to this compound, involves the reaction of ammonia, formaldehyde, and sodium cyanide or hydrogen cyanide. This process yields nitrilotriacetic acid, which is then neutralized with sodium hydroxide to produce disodium nitrilotriacetate .
Chemical Reactions Analysis
Types of Reactions: Disodium nitrilotriacetate monohydrate primarily undergoes complexation reactions due to its chelating properties. It forms stable complexes with various metal ions, including calcium, copper, and iron .
Common Reagents and Conditions: The common reagents used in these reactions include metal salts such as calcium chloride, copper sulfate, and ferric chloride. The reactions typically occur in aqueous solutions under mild conditions .
Major Products Formed: The major products formed from these reactions are metal-nitrilotriacetate complexes. For example, when disodium nitrilotriacetate reacts with copper sulfate, it forms a copper-nitrilotriacetate complex .
Scientific Research Applications
Disodium nitrilotriacetate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
Disodium nitrilotriacetate monohydrate exerts its effects through its ability to form stable complexes with metal ions. The compound acts as a tripodal tetradentate ligand, meaning it can bind to a metal ion at four coordination sites. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .
Comparison with Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like disodium nitrilotriacetate, EDTA is a widely used chelating agent.
Iminodiacetic acid: This compound is another chelating agent but has fewer coordination sites compared to disodium nitrilotriacetate.
Ethylenediaminedisuccinic acid (EDDS): EDDS is a biodegradable chelating agent that is considered more environmentally friendly than disodium nitrilotriacetate.
Uniqueness: Disodium nitrilotriacetate monohydrate is unique due to its specific coordination chemistry and its ability to form stable complexes with a wide range of metal ions. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance .
Properties
CAS No. |
23255-03-0 |
|---|---|
Molecular Formula |
C6H9NNa2O7 |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
disodium;2-[carboxylatomethyl(carboxymethyl)amino]acetate;hydrate |
InChI |
InChI=1S/C6H9NO6.2Na.H2O/c8-4(9)1-7(2-5(10)11)3-6(12)13;;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;;1H2/q;2*+1;/p-2 |
InChI Key |
GVFFJAGZCMFNEI-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















